2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds is described in patents . The disclosure includes methods of synthesizing compounds of this formula and pharmaceutical compositions containing these compounds .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a derivative of dibenzo[b,f][1,4]oxazepine . The molecular formula is C17H14O4 , with an average mass of 282.291 Da and a monoisotopic mass of 282.089203 Da .Scientific Research Applications
Synthesis and Material Development
The construction of heterocyclic systems, such as those involving benzoxazepin derivatives, is of significant interest for the development of novel materials with unique physical properties. For instance, Konstantinova et al. (2020) described the synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, showcasing the potential for creating unusual heteropropellanes with applications in materials science L. Konstantinova et al., 2020.
Drug Discovery and Biological Applications
The exploration of benzamide derivatives extends into the field of drug discovery, particularly in the design of compounds with anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, demonstrating significant biological activities, highlighting the therapeutic potential of such structures A. Abu‐Hashem et al., 2020.
Diagnostic and Imaging Applications
Additionally, benzamide derivatives have found applications in the development of diagnostic agents. For instance, Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging M. Cui et al., 2012. This research underscores the utility of such compounds in advancing diagnostic techniques for neurodegenerative diseases.
Antiviral Research
The benzamide framework is also instrumental in antiviral research. Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles showing remarkable activity against avian influenza virus, illustrating the role of benzamide derivatives in addressing global health challenges A. Hebishy et al., 2020.
Mechanism of Action
The compound is mentioned as a selective inhibitor of the Dopamine D2 receptor . This suggests its potential use in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
2-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-19-7-5-4-6-16(19)22(26)24-15-9-11-20-17(13-15)23(27)25-18-12-14(2)8-10-21(18)29-20/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIAFGVUHZEUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.